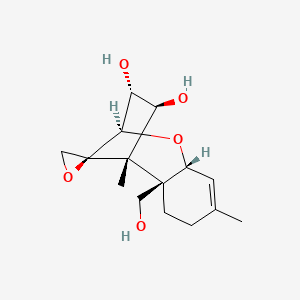
Anguidine deriv scirpentriol
Übersicht
Beschreibung
Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include the class of compounds it belongs to and its major characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Mycotoxin Research
Scirpentriol is a type-A trichothecene mycotoxin produced by several species of Fusarium fungi . It’s crucial in the study of mycotoxins due to its unique structure and toxicological profile. Research in this field focuses on understanding the biosynthesis pathways, genetic regulation, and environmental factors influencing Scirpentriol production. This knowledge is vital for developing strategies to mitigate the impact of these toxins on crop production and food safety.
Plant Pathology
Scirpentriol plays a significant role in plant pathology as it is associated with Fusarium head blight , a disease affecting cereals like wheat and barley . Studies involve examining the toxin’s effect on plant health, yield, and resistance mechanisms. Understanding the interaction between Scirpentriol and plant hosts can lead to the development of resistant crop varieties and effective disease management practices.
Food Safety
The presence of Scirpentriol in food commodities, particularly grains, poses a risk to food safety . Research in this area aims to develop sensitive detection methods for Scirpentriol in food and feed. Additionally, studies investigate the conditions that favor toxin production and accumulation in crops, which is essential for establishing regulatory standards and ensuring consumer safety.
Toxicology
Scirpentriol’s toxicological effects are a significant concern, especially its impact on human and animal health . Research in toxicology explores the mechanisms of toxicity, dose-response relationships, and potential health risks associated with exposure. This research informs risk assessment and the establishment of exposure limits to protect public health.
Environmental Science
In environmental science, the focus is on the fate and transport of Scirpentriol in ecosystems . Studies investigate how this compound persists in
Wirkmechanismus
Scirpentriol, also known as ANGUIDINE DERIV SCIRPENTRIOL, YDE8TG6S26, Anguidine deriv scirpentriol, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Scirpentriol.
Target of Action
It is known that scirpentriol is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like scirpentriol, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
Scirpentriol and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that scirpentriol and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by Scirpentriol can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of Scirpentriol by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of Scirpentriol.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBOIUZEXXBGH-HRJXPNSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scirpene-3,4,15-triol | |
CAS RN |
2270-41-9 | |
| Record name | Scirpentriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCIRPENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE8TG6S26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of scirpentriol?
A1: Scirpentriol primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does scirpentriol binding to ribosomes affect cellular processes?
A2: Binding of scirpentriol to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of scirpentriol influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts scirpentriol's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than scirpentriol in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of scirpentriol?
A4: Scirpentriol has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for scirpentriol?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize scirpentriol and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of scirpentriol under various conditions?
A6: The provided research papers primarily focus on scirpentriol's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does scirpentriol exhibit any catalytic properties?
A7: Scirpentriol is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of scirpentriol influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of scirpentriol. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance scirpentriol's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating scirpentriol. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding scirpentriol exposure in food and feed?
A12: While specific regulations for scirpentriol might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including scirpentriol, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is scirpentriol absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered scirpentriol is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to scirpentriol. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of scirpentriol in animals?
A14: Research indicates a rapid clearance of scirpentriol and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has scirpentriol demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of scirpentriol as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to scirpentriol in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss scirpentriol resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with scirpentriol.
Q15: What are the known toxic effects of scirpentriol in animals and humans?
A17: Scirpentriol, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic scirpentriol exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of scirpentriol and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was scirpentriol first isolated and characterized?
A27: Scirpentriol was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in scirpentriol research?
A28: Scirpentriol research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between scirpentriol-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



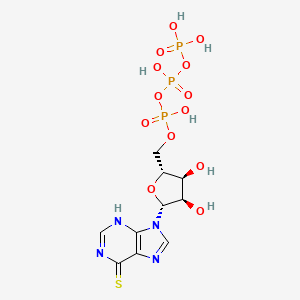
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
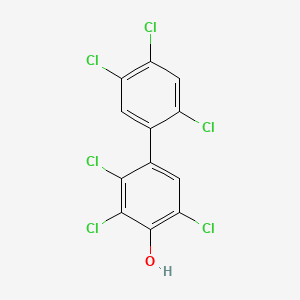
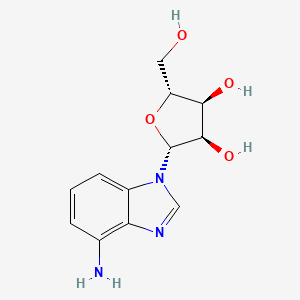
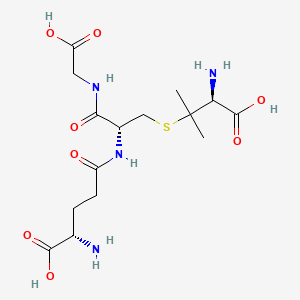
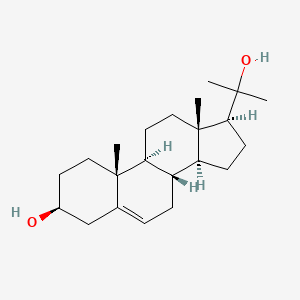

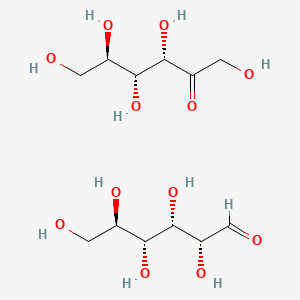

![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)